L-803,087 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

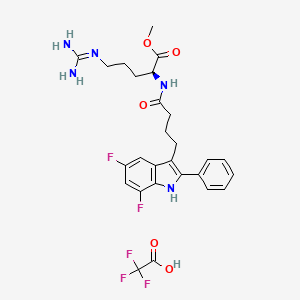

L-803,087 Trifluoroacetate is a useful research compound. Its molecular formula is C27H30F5N5O5 and its molecular weight is 599.559. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

L-803,087 has been studied extensively for its effects on neuronal activity, particularly in the retina and central nervous system. Research indicates that it modulates voltage-gated ion channels, influencing potassium and calcium currents in retinal ganglion cells.

Case Study: Modulation of Ion Channels

In a study involving rat retinal ganglion cells, L-803,087 was shown to significantly enhance outward potassium currents while suppressing calcium channel currents. Specifically, it increased outward K+ currents by approximately 51% and reduced calcium influx through L-type channels by about 28% . These findings suggest that L-803,087 may play a role in neuroprotective mechanisms following ischemic events or axonal trauma.

Effects on Dopaminergic Systems

L-803,087 also exhibits parallel actions in modulating dopaminergic activity in the retina. It has been found to inhibit spike activity in dopamine amacrine cells and intrinsically photosensitive retinal ganglion cells (ipRGCs), thereby influencing retinal signaling pathways that affect visual processing .

Data Table: Effects on Retinal Cells

| Cell Type | Action of L-803,087 | Measurement Method |

|---|---|---|

| Retinal Ganglion Cells | Increased K+ currents; decreased Ca2+ currents | Whole cell patch-clamp |

| Dopamine Amacrine Cells | Inhibition of spike activity | Electrophysiological recordings |

| Intrinsically Photosensitive RGCs | Modulation of light responses | Immunohistochemical analysis |

Potential Therapeutic Uses

The modulation of somatostatin receptors by L-803,087 opens avenues for therapeutic applications in treating various disorders linked to sst4 receptor activity.

Neurological Disorders

Research suggests that L-803,087 may be beneficial in treating neurological disorders such as epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By regulating neurotransmitter release and neuronal excitability through sst4 receptor activation, it could help alleviate symptoms associated with these conditions .

Tumor Treatment

The compound has potential applications in oncology as well. It may be effective against proliferative disorders such as acromegaly and certain cancers (e.g., melanoma and prostate cancer) due to its ability to influence hormone secretion and cell proliferation pathways .

Mechanistic Insights

L-803,087's mechanism of action involves the modulation of intracellular signaling pathways associated with the sst4 receptor. This includes:

Eigenschaften

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYZHRNVKQVGQ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F5N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.